molecular formula C21H24N4O4S2 B2444507 N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851978-43-3

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No. B2444507
CAS RN: 851978-43-3
M. Wt: 460.57
InChI Key: YCMZTWILIHWIAF-UHFFFAOYSA-N
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Description

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C21H24N4O4S2 and its molecular weight is 460.57. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Interaction with DNA

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide, as part of the Schiff base compounds class, has demonstrated significant biological activities. Notably, these compounds exhibit antibacterial, antifungal, and antioxidant properties. They have also shown cytotoxic activity and interaction with SS-DNA, indicating potential in drug design and therapeutic applications. The intercalative mode of interaction with DNA and effectiveness against various enzyme activities further emphasizes the compound's biological relevance (Sirajuddin et al., 2013).

Antimicrobial and Antiproliferative Properties

The compound and its derivatives have been synthesized and characterized, showing promising antimicrobial activity against a range of bacterial and fungal strains. Certain derivatives also display analgesic and antiproliferative activities, highlighting their potential in developing new therapeutic agents (Vijaya Raj et al., 2007).

properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-14-5-4-12-25(13-14)31(27,28)16-10-8-15(9-11-16)20(26)23-24-21-22-19-17(29-2)6-3-7-18(19)30-21/h3,6-11,14H,4-5,12-13H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMZTWILIHWIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.